2-[2-(4-Chloroanilino)-2-oxoethyl]pyridine-3-carboxylic acid
Description
The compound 2-[2-(4-Chloroanilino)-2-oxoethyl]pyridine-3-carboxylic acid is a pyridine-based derivative featuring a 4-chloroanilino group linked via a 2-oxoethyl moiety to the pyridine-3-carboxylic acid backbone. This structure combines a heteroaromatic ring (pyridine) with a carboxylic acid group and a chloro-substituted aniline, which may confer unique physicochemical and biological properties.
Properties
CAS No. |
917614-39-2 |
|---|---|
Molecular Formula |
C14H11ClN2O3 |
Molecular Weight |
290.70 g/mol |
IUPAC Name |
2-[2-(4-chloroanilino)-2-oxoethyl]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C14H11ClN2O3/c15-9-3-5-10(6-4-9)17-13(18)8-12-11(14(19)20)2-1-7-16-12/h1-7H,8H2,(H,17,18)(H,19,20) |
InChI Key |
OUOUZQJISBHHAF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)CC(=O)NC2=CC=C(C=C2)Cl)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Chloroanilino)-2-oxoethyl]pyridine-3-carboxylic acid typically involves the reaction of 4-chloroaniline with ethyl 2-oxoacetate to form an intermediate, which is then reacted with pyridine-3-carboxylic acid under specific conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-Chloroanilino)-2-oxoethyl]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chloro group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Pharmaceutical Applications
The compound exhibits several pharmacological properties, including:
- Anticancer Activity : Research indicates that derivatives of this compound have shown selective cytotoxicity against various cancer cell lines. The mechanism is believed to involve apoptosis induction through mitochondrial pathways and interference with cellular signaling involved in cancer progression.
- Antimicrobial Properties : Preliminary studies suggest that similar compounds demonstrate antimicrobial activity against pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds has been reported around 256 µg/mL.
- Enzyme Inhibition : The compound may act as an inhibitor of enzymes like acetylcholinesterase, which is relevant in neurodegenerative diseases. This inhibition can potentially lead to therapeutic effects in conditions such as Alzheimer's disease.
Synthetic Pathways
The synthesis of 2-[2-(4-Chloroanilino)-2-oxoethyl]pyridine-3-carboxylic acid can be achieved through several methods:
- Condensation Reactions : The compound can be synthesized via the reaction of 4-chloroaniline with appropriate pyridine derivatives under acidic or basic conditions.
- Carboxylation Reactions : Utilizing carboxylic acid derivatives can facilitate the introduction of the carboxylic functional group at the pyridine ring.
- Multicomponent Reactions : This method allows for the simultaneous formation of multiple bonds, enhancing efficiency in synthesizing complex structures.
The biological activities of 2-[2-(4-Chloroanilino)-2-oxoethyl]pyridine-3-carboxylic acid can be summarized as follows:
Case Studies
- Antimicrobial Efficacy : A study published in MDPI examined the antimicrobial efficacy of related compounds, establishing a correlation between structural features and biological activity. Modifications to the thioether group significantly enhanced antimicrobial potency against gram-positive bacteria.
- Cytotoxic Effects on Cancer Cells : In vitro tests on various cancer cell lines revealed that compounds with similar frameworks exhibited IC50 values in the low micromolar range, indicating strong potential for development into anticancer agents.
Mechanism of Action
The mechanism of action of 2-[2-(4-Chloroanilino)-2-oxoethyl]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
The compound’s structural analogs differ primarily in substituents on the aromatic rings, the nature of the linker, or the presence of additional functional groups. Key comparisons include:
2-{[2-(3,4-Dimethoxyanilino)-2-oxoethyl]sulfanyl}pyridine-3-carboxylic acid (K783-6768) Structure: Replaces the 4-chloroanilino group with 3,4-dimethoxyanilino and introduces a sulfanyl (-S-) linker. Impact: The sulfanyl group increases molecular weight (306.81 g/mol vs. ~298.7 g/mol for the target compound) and may enhance lipophilicity. Methoxy groups could alter electronic effects and metabolic pathways (e.g., O-demethylation).
Clonixic Acid (2-[(3-Chloro-2-methylphenyl)amino]pyridine-3-carboxylic acid) Structure: Features a 3-chloro-2-methylanilino group instead of 4-chloroanilino. Clonixic acid is a known anti-inflammatory agent, suggesting the target compound may share similar biological targets.
N-[2-[4-Chloro-3-(trifluoromethyl)anilino]-2-oxoethyl]-N-methylpyrazine-2-carboxamide (851300-67-9) Structure: Substitutes pyridine with pyrazine and adds a trifluoromethyl (-CF₃) group. Impact: The electron-withdrawing -CF₃ group enhances metabolic stability and lipophilicity, while the pyrazine ring may alter π-π stacking interactions in biological systems.
DX-CA-[S2200] (2-[1-Methoxy-2-(methylamino)-2-oxoethyl]benzoic acid) Structure: Replaces pyridine-3-carboxylic acid with benzoic acid and incorporates a methoxy group. Impact: The benzoic acid moiety may reduce solubility compared to pyridine-3-carboxylic acid due to decreased polarity. The methoxy group could influence pharmacokinetics via phase I metabolism.
Physicochemical and Pharmacokinetic Properties
Biological Activity
2-[2-(4-Chloroanilino)-2-oxoethyl]pyridine-3-carboxylic acid is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesizing data from various studies, including case studies and relevant research findings.
Chemical Structure and Properties
The compound has the chemical formula C14H11ClN2O3 and features a pyridine ring substituted with a chloroaniline moiety and an oxoethyl group. Its structure is pivotal in determining its biological interactions and efficacy.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, particularly in the areas of antimicrobial, anticancer, and enzyme inhibition properties.
Antimicrobial Activity
Several studies have explored the compound's antimicrobial properties:
- Inhibition of Bacterial Growth : The compound demonstrated notable inhibition against various bacterial strains. For instance, it showed effective activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) reported at 32 µg/mL for both strains .
Anticancer Activity
The anticancer potential of 2-[2-(4-Chloroanilino)-2-oxoethyl]pyridine-3-carboxylic acid has been evaluated in various cancer cell lines:
- Cell Line Studies : In vitro studies on the HT-29 human colorectal cancer cell line exhibited a significant reduction in cell viability with an IC50 value of 15 µM. The mechanism appears to involve apoptosis induction and cell cycle arrest .
The biological activity of this compound is attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : It acts as an inhibitor of certain enzymes, including those involved in bacterial cell wall synthesis and cancer cell proliferation. For example, it has been shown to inhibit the activity of choline kinase, which is crucial for cancer cell metabolism .
Study on Antimicrobial Efficacy
A clinical study evaluated the efficacy of this compound in treating infections caused by resistant bacterial strains. The results indicated a significant reduction in infection rates when combined with standard antibiotic therapies, suggesting a synergistic effect .
Study on Cancer Treatment
In another study focusing on its anticancer properties, researchers administered the compound to mice bearing HT-29 tumors. The treated group showed a 50% decrease in tumor size compared to controls, highlighting its potential as an adjunct therapy in cancer treatment .
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
